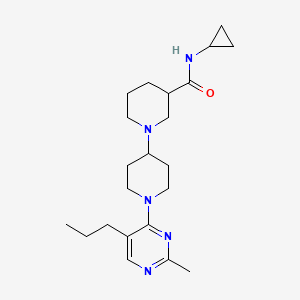![molecular formula C14H21FN2O3S B5419882 N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and its overexpression has been linked to various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapy for hematological malignancies.
Mecanismo De Acción
BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, mimicking the structure of pro-apoptotic proteins and displacing them from the binding site. This leads to the activation of apoptosis and the death of cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. However, this compound can also cause adverse effects in normal cells that express BCL-2, such as platelets and lymphocytes. This can result in thrombocytopenia and immunosuppression, which are the most common side effects of this compound treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2, which allows for the specific targeting of cancer cells. However, this compound also has limitations, such as its potential to cause off-target effects in normal cells and its limited efficacy in cancers that are not dependent on BCL-2 for survival.
Direcciones Futuras
There are several future directions for the development of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide and related compounds. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to improve its efficacy and reduce the risk of resistance. Another direction is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, the development of next-generation BCL-2 inhibitors with improved selectivity and reduced toxicity is an area of active research.
Métodos De Síntesis
The synthesis of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide involves several steps, including the reaction of 4-(2-fluorobenzyl)morpholine with 2-chloro-N-(4-nitrophenyl)methanesulfonamide to form the intermediate N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}-2-nitrobenzenesulfonamide. This intermediate is then reduced to the final product, this compound, using palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has been extensively studied in preclinical and clinical settings as a potential therapy for hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Propiedades
IUPAC Name |
N-[2-[4-[(2-fluorophenyl)methyl]morpholin-2-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-21(18,19)16-7-6-13-11-17(8-9-20-13)10-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBAHKMWAFCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CN(CCO1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5419801.png)
![N-{3-[(4-ethylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5419807.png)
![5-amino-3-(1-cyano-2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5419823.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5419828.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethanol](/img/structure/B5419835.png)

![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![6-methyl-2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419847.png)
![3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5419857.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2-methylbenzamide](/img/structure/B5419868.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)
![N-[(3-methylisoxazol-5-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5419890.png)